molecular formula C14H15NO2S2 B2425548 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 2034477-76-2

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2425548
CAS No.: 2034477-76-2
M. Wt: 293.4
InChI Key: JPGUTWNBKRVPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a cyclopropane ring, which is a three-membered carbon ring, and a carboxamide group, which is a common functional group in biochemistry. The molecule also contains a 2-hydroxy-2,2-di(thiophen-2-yl)ethyl group, which includes two thiophene rings. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .

Scientific Research Applications

Synthesis and Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclopropanecarboxamide and its derivatives have been explored for their synthesis and biological activity. The synthesis of novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes were studied, showing antibacterial and antifungal activities against several pathogenic strains. These compounds exhibited activity comparable to standard antibiotics and antifungals, highlighting their potential in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and evaluated for their antimicrobial and antioxidant activities. Notably, some of these synthesized compounds showed excellent antibacterial and antifungal properties, alongside profound antioxidant potential, suggesting their application in treating infections and oxidative stress-related conditions (Raghavendra et al., 2016).

Drug Metabolism Studies

Although the request excludes drug use and dosage information, it's worth noting that studies on similar compounds have contributed significantly to understanding drug metabolism and detectability, such as in the case of 2-Methiopropamine, a thiophene analogue of methamphetamine. These studies have identified major metabolic pathways and the enzymes involved, contributing to the broader field of pharmacokinetics and toxicology (Welter et al., 2013).

Chemical Transformations

Research on the transformations of N-(2-acylaryl)benzamides and analogous compounds under specific cyclization conditions has provided insights into the synthesis of heterocyclic compounds. These transformations result in high yields of various quinolinones, demonstrating the compound's utility in synthesizing complex chemical structures for potential pharmaceutical applications (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-13(10-5-6-10)15-9-14(17,11-3-1-7-18-11)12-4-2-8-19-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGUTWNBKRVPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.